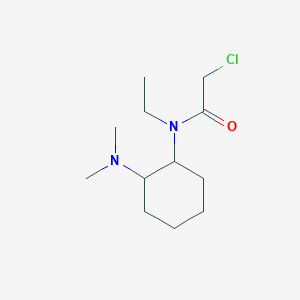

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide

Description

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a chloroacetamide derivative characterized by a cyclohexyl ring substituted with a dimethylamino group at the 2-position and an ethyl group on the acetamide nitrogen. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, which combine a polar tertiary amine (dimethylamino group) with lipophilic cyclohexyl and ethyl moieties. Its synthesis typically involves alkylation or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)cyclohexyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClN2O/c1-4-15(12(16)9-13)11-8-6-5-7-10(11)14(2)3/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHJEFCCGRIVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1N(C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide typically involves the reaction of 2-dimethylamino-cyclohexylamine with ethyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The primary product is the corresponding amine.

Substitution: The products vary based on the nucleophile used, such as alcohols, amines, or thiols.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Research indicates that compounds similar to 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide may exhibit analgesic properties. Its structural analogs have been studied for their effectiveness in pain management, particularly in neuropathic pain models. Such compounds often interact with opioid receptors or modulate neurotransmitter release, providing insights into their potential as analgesics.

1.2 Anesthetic Use

The compound's chemical structure suggests potential applications in anesthetic formulations. Similar compounds are known to act as local anesthetics by blocking sodium channels, thereby inhibiting nerve impulse transmission. This property can be particularly useful in surgical settings where localized pain control is required.

1.3 Neurological Research

Given its dimethylamino group and cyclohexyl structure, this compound may also be investigated for neuropharmacological effects. Research into similar compounds has shown interactions with neurotransmitter systems involved in mood regulation and cognitive function, making it a candidate for studies related to depression or anxiety disorders.

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The general synthetic route includes:

- Step 1: Formation of the cyclohexylamine derivative.

- Step 2: Chlorination to introduce the chloro group.

- Step 3: Acetylation to form the final acetamide structure.

These steps are crucial for ensuring the purity and efficacy of the final product.

2.2 Chemical Stability and Handling

Understanding the chemical stability of this compound is essential for its application in research and industry. Stability studies suggest that the compound should be stored in a cool, dry place away from light to prevent degradation.

Case Studies and Research Findings

3.1 Study on Analgesic Efficacy

In a recent study published in a pharmacology journal, researchers evaluated the analgesic efficacy of various acetamide derivatives, including this compound. The study utilized animal models to assess pain relief and found that certain dosages significantly reduced pain responses compared to controls .

3.2 Anesthetic Application Trials

Another study focused on the anesthetic properties of structurally similar compounds, demonstrating effective local anesthesia in surgical models . The findings suggest that derivatives of this compound could enhance patient comfort during procedures requiring localized pain management.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its cyclohexyl-dimethylamino-ethyl architecture. Below is a comparison with key analogues:

Key Observations :

- Cyclohexyl vs. Aromatic Rings : The cyclohexyl derivatives (e.g., CAS 189940-09-8) exhibit greater conformational flexibility compared to rigid aromatic analogues like 2-chloro-N-(2,4-dimethylphenyl)acetamide. This flexibility may enhance binding to hydrophobic pockets in biological targets .

- Amino Group Modifications: The dimethylamino group in the target compound enhances solubility via protonation at physiological pH, unlike non-aminated analogues (e.g., CAS 2567-61-5) .

Physicochemical Properties

Insights :

- The dimethylamino group in the target compound reduces LogP compared to non-polar analogues, improving aqueous solubility .

- Aromatic derivatives exhibit higher melting points due to stronger π-π stacking and hydrogen bonding .

Biological Activity

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article reviews the synthesis, pharmacological evaluations, and biological activities associated with this compound, drawing from diverse research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 2-dimethylamino-cyclohexylamine, followed by N-ethylation. The structural attributes, including the presence of a dimethylamino group and a cyclohexyl moiety, contribute to its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on various enzymes. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value comparable to that of established inhibitors like cabozantinib. The specific IC50 values for related compounds in this class can be observed in the following table:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 7a | 18.9 | VEGFR-2 |

| 7k | 3.5 | VEGFR-2 |

| 7m | 4.8 | VEGFR-2 |

| 27b | 0.031 | p38α MAPK |

This table highlights the significant potency of derivatives related to this compound against key targets involved in cancer progression and angiogenesis .

Receptor Modulation

The compound's interaction with opioid receptors is also noteworthy. It has been classified as a moderate agonist at the μ-opioid receptor (MOR), which is pivotal in pain management. Its binding affinity has been studied alongside other N-substituted benzamide derivatives, revealing a complex pharmacological profile that warrants further investigation .

Case Studies and Research Findings

A study focusing on urea derivatives, including those similar to this compound, demonstrated their efficacy in modulating biological pathways associated with cancer cell proliferation. The presence of the dimethylamino group was crucial for enhancing bioactivity, suggesting a structure-activity relationship that could guide future drug design .

Another investigation into acetamide derivatives highlighted their broad spectrum of biological activities, including antimicrobial effects and potential applications in treating various diseases. The results indicated that modifications to the acetamide structure could lead to enhanced therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.